(3S)-1-benzyl-3-azidopyrrolidine (3S)-1-benzyl-3-azidopyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13955961
InChI: InChI=1S/C11H14N4/c12-14-13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1
SMILES:
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol

(3S)-1-benzyl-3-azidopyrrolidine

CAS No.:

Cat. No.: VC13955961

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

(3S)-1-benzyl-3-azidopyrrolidine -

Specification

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
IUPAC Name (3S)-3-azido-1-benzylpyrrolidine
Standard InChI InChI=1S/C11H14N4/c12-14-13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1
Standard InChI Key KPXBMEKTAFSEQX-NSHDSACASA-N
Isomeric SMILES C1CN(C[C@H]1N=[N+]=[N-])CC2=CC=CC=C2
Canonical SMILES C1CN(CC1N=[N+]=[N-])CC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

(3S)-1-Benzyl-3-azidopyrrolidine consists of a five-membered pyrrolidine ring with substituents at positions 1 and 3. The benzyl group (C₆H₅CH₂) at the 1-position introduces aromaticity and steric bulk, while the azide (-N₃) at the 3-position confers unique reactivity for cycloaddition reactions. The stereocenter at C3 adopts an S configuration, critical for enantioselective applications .

Key Structural Features:

  • Molecular Formula: C₁₁H₁₃N₄

  • Molecular Weight: 201.25 g/mol (calculated).

  • Stereochemistry: The (3S) configuration is preserved in analogs like (3S)-1-benzyl-3-aminopyrrolidine (CAS 114715-38-7) , suggesting similar chiral stability.

Spectroscopic Characteristics

While direct spectral data for (3S)-1-benzyl-3-azidopyrrolidine is unavailable, related compounds offer benchmarks:

  • Mass Spectrometry: The parent amine (C₁₁H₁₆N₂) exhibits a molecular ion peak at m/z 176.2581 . For the azide derivative, a peak near m/z 201 is anticipated.

  • NMR: The Boc-protected analog (C₁₆H₂₄N₂O₂) shows characteristic tert-butyl (δ 1.4 ppm) and benzyl (δ 7.3 ppm) signals . The azide’s ¹H-NMR would likely display pyrrolidine ring protons (δ 1.5–3.5 ppm) and aromatic resonances (δ 7.2–7.4 ppm).

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (3S)-1-benzyl-3-azidopyrrolidine can be inferred from methods used for analogous compounds:

Starting Material: (3S)-1-Benzyl-3-aminopyrrolidine

  • CAS 114715-38-7: This amine serves as a precursor. Its synthesis involves chiral resolution or asymmetric catalysis .

Diazotransfer Reaction

Conversion of the amine to an azide can be achieved via:

  • Diazonium Salt Formation: Treatment with NaNO₂/HCl followed by NaN₃.

  • Mitsunobu Reaction: Using DIAD/Ph₃P and an azide donor (e.g., HN₃) .

Example Protocol (Adapted from ):

  • Reagents: (3S)-1-Benzyl-3-aminopyrrolidine, NaN₃, CuSO₄, H₂O.

  • Conditions: pH 5–6, 0–5°C, 12 h.

  • Workup: Extraction with DCM, purification via column chromatography.

Applications in Organic and Medicinal Chemistry

Click Chemistry

The azide group enables Huisgen 1,3-dipolar cycloaddition with alkynes, forming triazoles. This reaction is pivotal in:

  • Bioconjugation: Labeling biomolecules (e.g., proteins, DNA) .

  • Drug Discovery: Creating combinatorial libraries via modular assembly .

Chiral Building Blocks

The (3S) configuration makes this compound valuable for synthesizing enantiopure pharmaceuticals. Examples include:

  • Antiviral Agents: Pyrrolidine scaffolds are prevalent in protease inhibitors.

  • Ligands for Asymmetric Catalysis: Chiral amines/azides act as catalysts in C–C bond formation .

Future Directions and Research Gaps

Unexplored Synthetic Methods

  • Enzymatic Catalysis: Lipases or transaminases for enantioselective azide introduction.

  • Flow Chemistry: Continuous processes to mitigate azide accumulation risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator